molecular formula C8H15ClFN B3114053 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride CAS No. 1993157-21-3

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride

Cat. No. B3114053
M. Wt: 179.66
InChI Key: WROQPMNBAXVTOA-UHFFFAOYSA-N
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Description

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride is a chemical compound with the molecular formula C8H15ClFN and a molecular weight of 179.67 . It appears as a white solid .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride consists of a spirocyclic system with a seven-membered ring fused to a three-membered ring. The seven-membered ring contains a nitrogen atom and a fluorine atom is attached to one of the carbon atoms .


Physical And Chemical Properties Analysis

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride is a white solid . It has a molecular weight of 179.67 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Pharmacokinetics and Drug Tolerance

The pharmacokinetics and tolerance of compounds structurally similar to 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride have been studied, revealing insights into absorption rates, serum protein binding, and tissue penetration. These studies highlight the importance of understanding the biological behavior of compounds for effective therapeutic application (Nakashima et al., 1995).

GPR119 Agonists and Diabetes Treatment

Research into 7-azaspiro[3.5]nonane derivatives, closely related to 2-Fluoro-7-azaspiro[3.5]nonane, as GPR119 agonists reveals potential therapeutic applications in diabetes treatment. These compounds have shown promising results in lowering glucose levels in diabetic rats, indicating their utility in managing blood sugar levels (Matsuda et al., 2018).

Serotonin Receptor Activity

The synthesis and activity of derivatives of 2-azaspiro compounds, including those structurally similar to 2-Fluoro-7-azaspiro[3.5]nonane, have been explored for their affinity to serotonin receptors. These studies provide insights into the potential therapeutic applications of such compounds in treating disorders related to serotonin imbalances (Obniska et al., 2006).

Immunosuppressive Properties

Research into azaspiro compounds has demonstrated their potential in inducing non-specific suppressor cells, suggesting applications in treating autoimmune diseases. The ability of these compounds to modulate immune responses highlights their potential in therapeutic settings where immune system modulation is desired (Badger et al., 1990).

Osteoporosis Treatment

The design and synthesis of 2,7-Diazaspiro[4,4]nonane derivatives, closely related to 2-Fluoro-7-azaspiro[3.5]nonane, show promise in inhibiting osteoclast activity, indicating potential applications in treating osteoporosis without affecting bone formation (Mounier et al., 2020).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

2-fluoro-7-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROQPMNBAXVTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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